Cas no 52934-85-7 (1H-Naphtho[2,3-c]pyran-3-aceticacid, 3,4,4a,5,10,10a-hexahydro-9,10a-dihydroxy-1-methyl-5,10-dioxo-,(1S,3R,4aR,10aR)-)

1H-Naphtho[2,3-c]pyran-3-aceticacid, 3,4,4a,5,10,10a-hexahydro-9,10a-dihydroxy-1-methyl-5,10-dioxo-,(1S,3R,4aR,10aR)- structure
52934-85-7 structure
Nome del prodotto:1H-Naphtho[2,3-c]pyran-3-aceticacid, 3,4,4a,5,10,10a-hexahydro-9,10a-dihydroxy-1-methyl-5,10-dioxo-,(1S,3R,4aR,10aR)-
Numero CAS:52934-85-7
MF:C16H16O7
MW:320.294045448303
CID:370693
PubChem ID:40587

1H-Naphtho[2,3-c]pyran-3-aceticacid, 3,4,4a,5,10,10a-hexahydro-9,10a-dihydroxy-1-methyl-5,10-dioxo-,(1S,3R,4aR,10aR)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Naphtho[2,3-c]pyran-3-aceticacid, 3,4,4a,5,10,10a-hexahydro-9,10a-dihydroxy-1-methyl-5,10-dioxo-,(1S,3R,4aR,10aR)-
    • 2-[(3R,10aR)-9,10a-dihydroxy-1-methyl-5,10-dioxo-1,3,4,4a-tetrahydrobenzo[g]isochromen-3-yl]acetic acid
    • Nanaomycin B
    • AC1L242D
    • Antibiotic OS 3966B
    • BRN 1440473
    • LS-95497
    • OS-3966-B
    • 5-18-09-00351 (Beilstein Handbook Reference)
    • (9,10a-Dihydroxy-1-methyl-5,10-dioxo-3,4,4a,5,10,10a-hexahydro-1H-naphtho[2,3-c]pyran-3-yl)acetic acid
    • 52934-85-7
    • 1H-Naphtho(2,3-c)pyran-3-acetic acid, 3,4,4a,5,10,10a-hexahydro-9,10a-dihydroxy-1-methyl-5,10-dioxo-, (1S-(1-alpha,3-beta,4a-alpha,10a-beta))-
    • DTXSID80967405
    • Inchi: InChI=1S/C16H16O7/c1-7-16(22)10(5-8(23-7)6-12(18)19)14(20)9-3-2-4-11(17)13(9)15(16)21/h2-4,7-8,10,17,22H,5-6H2,1H3,(H,18,19)/t7?,8-,10?,16+/m1/s1
    • Chiave InChI: IRFITFGOKXSNHV-GHYDZUPMSA-N
    • Sorrisi: CC1C2(C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O

Proprietà calcolate

  • Massa esatta: 320.08958
  • Massa monoisotopica: 320.089603
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 2
  • Complessità: 545
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: 33
  • XLogP3: 0.6
  • Carica superficiale: 0
  • Superficie polare topologica: 121

Proprietà sperimentali

  • Densità: 1.492
  • Punto di ebollizione: 643.7°Cat760mmHg
  • Punto di infiammabilità: 242.9°C
  • Indice di rifrazione: 1.623
  • PSA: 121.13

1H-Naphtho[2,3-c]pyran-3-aceticacid, 3,4,4a,5,10,10a-hexahydro-9,10a-dihydroxy-1-methyl-5,10-dioxo-,(1S,3R,4aR,10aR)- Letteratura correlata

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm